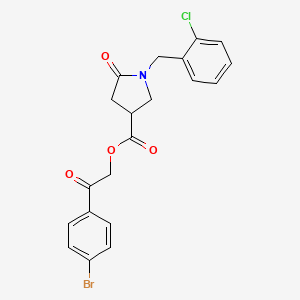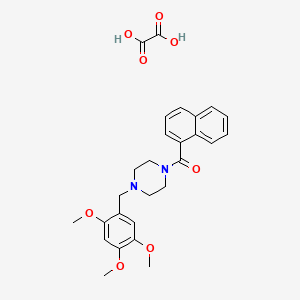
3-hydroxy-5-phenyl-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
3-Hydroxy-5-phenyl-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to a class of fused heterocycles prevalent in various natural products and synthetic compounds with biological activities. The interest in such compounds is due to their potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, often using methods like one-pot synthesis for efficiency. For example, Bade and Vedula (2015) achieved the synthesis of similar derivatives through a one-pot, four-component reaction involving condensation of specific reagents under reflux conditions, highlighting the simplicity and efficiency of the method (Bade & Vedula, 2015). Additionally, Tiwari et al. (2016) reported an environmentally friendly and rapid one-pot ultrasound-promoted synthesis of related derivatives, emphasizing the use of ultrasound to enhance reaction rates and yields (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of fused heterocycles, which often includes thiadiazole rings. Dani et al. (2013) provided insights into the structure of related compounds using spectral and X-ray data. Their study used DFT methods for geometry optimization, confirming the stability and electronic properties of the molecules (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve condensation and cyclization reactions. For example, Gein et al. (2015) discussed the reactions of related compounds with different reagents, forming various derivatives and emphasizing the reactivity of these compounds (Gein et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their crystallinity, solubility, and melting points, are crucial for their applications. The study by Vydzhak and Panchishin (2008) developed new synthetic approaches to similar compounds, providing insights into their physical properties and confirming their structures (Vydzhak & Panchishin, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are key for understanding the potential applications of these compounds. Gein and Pastukhova (2020) investigated the reactions of similar compounds with different nucleophiles, highlighting their reactivity and the possibility of forming various condensed systems (Gein & Pastukhova, 2020).
Propiedades
IUPAC Name |
4-hydroxy-2-phenyl-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-14(11-7-4-8-24-11)12-13(10-5-2-1-3-6-10)20(16(23)15(12)22)17-19-18-9-25-17/h1-9,13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITRBHYSXMGGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cycloheptyl-5-(1-{[2-(1H-indol-3-yl)ethyl]amino}propylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4014444.png)




![6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4014473.png)




![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)

![methyl 2-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4014531.png)
![N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)